molecular formula C10H16N2O B1323417 2-[2-Amino(ethyl)anilino]-1-ethanol CAS No. 22271-65-4

2-[2-Amino(ethyl)anilino]-1-ethanol

Cat. No.: B1323417
CAS No.: 22271-65-4
M. Wt: 180.25 g/mol
InChI Key: VXVRDSXRNZTBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Amino(ethyl)anilino]-1-ethanol is an organic compound with the molecular formula C10H16N2O. It is a colorless to pale yellow crystalline solid with a special ammonia-like aroma. This compound is soluble in ethanol, chloroform, and ketone solvents at room temperature but is almost insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

One commonly used method to prepare 2-[2-Amino(ethyl)anilino]-1-ethanol involves the reaction of benzaldehyde with ethylenediamine in the presence of an appropriate catalyst. The reaction is generally carried out under neutral or basic conditions and at an appropriate temperature and time .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino(ethyl)anilino]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-[2-Amino(ethyl)anilino]-1-ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-Amino(ethyl)anilino]-1-ethanol involves its interaction with molecular targets through its amino and hydroxyl functional groups. These interactions can lead to various biochemical and physiological effects, depending on the specific context and application. The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminoethyl)aniline: This compound is structurally similar but lacks the hydroxyl group present in 2-[2-Amino(ethyl)anilino]-1-ethanol.

    2-((2-Aminophenyl)(ethyl)amino)ethanol: Another similar compound with slight variations in the substitution pattern.

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

2-(2-amino-N-ethylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-12(7-8-13)10-6-4-3-5-9(10)11/h3-6,13H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVRDSXRNZTBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.